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Compound of Interest

3-Bromo-5-
Compound Name: ) o
(difluoromethyl)pyridine

Cat. No.: B1330949

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis and utility of 3-Bromo-5-
(difluoromethyl)pyridine as a versatile building block in modern organic synthesis. The
strategic placement of the bromine atom and the difluoromethyl group on the pyridine ring
makes this compound a valuable precursor for the synthesis of complex molecules, particularly
in the fields of medicinal chemistry and agrochemicals. The difluoromethyl group, a bioisostere
of a hydroxyl or thiol group, can significantly modulate the physicochemical properties of a
molecule, such as lipophilicity, metabolic stability, and binding affinity, without introducing a
large steric footprint. The bromo substituent serves as a versatile handle for a wide array of
palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon
and carbon-heteroatom bonds.

Physicochemical and Spectroscopic Data

While comprehensive experimental data for 3-Bromo-5-(difluoromethyl)pyridine is not
extensively published, its fundamental properties can be compiled from various chemical
supplier databases and inferred from analogous structures.

Table 1: Physicochemical Properties of 3-Bromo-5-(difluoromethyl)pyridine
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Property Value Source

CAS Number 114468-04-1 BLD Pharm[1]
Molecular Formula CeH4BrFz2N PubChem
Molecular Weight 208.00 g/mol BLD Pharm[1]
Appearance Not specified -

Melting Point Not specified -

Boiling Point Not specified -

SMILES C1=C(C=NC=C1Br)C(F)F PubChem
inChi INChl=1S/C6H4BrF2N/c7-5-1- PubChem

4(6(8)9)2-10-3-5/h1-3,6H

Table 2: Spectroscopic Data for 3-Bromo-5-(difluoromethyl)pyridine and Related

Compounds

Data Type Description Source
Data is available but not
publicly detailed. Expected

1H NMR signals would include aromatic =~ BLD Pharm][1]
protons and a triplet for the
CHF2 proton.
Data is available but not

13C NMR . _ BLD Pharm[1]
publicly detailed.

LC-MS Data is available. BLD Pharm[1]

1H NMR of 3-Bromo-5-
(difluoromethoxy)pyridine

Representative spectrum
available, showing distinct
aromatic and difluoromethoxy

signals.

ChemicalBook[2]

Synthesis of 3-Bromo-5-(difluoromethyl)pyridine
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A definitive, published experimental protocol for the synthesis of 3-Bromo-5-
(difluoromethyl)pyridine is not readily available. However, a highly plausible and commonly
employed synthetic route for the introduction of a bromine atom at the 3-position of a pyridine
ring involves the Sandmeyer reaction, starting from the corresponding 3-aminopyridine. This
multi-step synthesis is outlined below.

\ Reaction
Pyridin-3-yldiazonium salt (Cub, HEr)

(3'Bromo—5— l)pyridine

3-Nitro-5-(difluoromethyl)pyridine

[

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 3-Bromo-5-(difluoromethyl)pyridine.

Experimental Protocol: Representative Sandmeyer
Reaction

This protocol is a representative example for the conversion of an aminopyridine to a
bromopyridine and has been adapted from established procedures for similar substrates.

Step 1: Diazotization of 3-Amino-5-(difluoromethyl)pyridine

e To a stirred solution of 3-amino-5-(difluoromethyl)pyridine (1.0 eq) in 48% aqueous
hydrobromic acid (HBr) at 0-5 °C, a solution of sodium nitrite (NaNOz, 1.1 eq) in water is
added dropwise, maintaining the temperature below 5 °C.

e The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure
complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction
 |In a separate flask, copper(l) bromide (CuBr, 1.2 eq) is dissolved in 48% aqueous HBr.

e The cold diazonium salt solution from Step 1 is added portion-wise to the CuBr solution, with
vigorous stirring. Effervescence (evolution of N2 gas) is observed.
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 After the addition is complete, the reaction mixture is allowed to warm to room temperature
and then heated to 60 °C for 1 hour to ensure complete conversion.

e The mixture is cooled to room temperature and extracted with a suitable organic solvent
(e.g., diethyl ether or ethyl acetate).

» The combined organic layers are washed with water, saturated sodium bicarbonate solution,
and brine, then dried over anhydrous sodium sulfate.

e The solvent is removed under reduced pressure, and the crude product is purified by column
chromatography on silica gel to afford 3-Bromo-5-(difluoromethyl)pyridine.

Applications in Organic Synthesis: Palladium-
Catalyzed Cross-Coupling Reactions

3-Bromo-5-(difluoromethyl)pyridine is an excellent substrate for a variety of palladium-
catalyzed cross-coupling reactions, which are fundamental transformations in the construction
of complex organic molecules. The reactivity of the C-Br bond allows for the formation of new
bonds with a wide range of coupling partners.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds
between an organohalide and an organoboron compound.

g (i - Aryl/Heteroaryl Boronic Acid Pd Catalyst Base

G Bromo-5 (d'ﬂ“"mme‘h"')py”d'”e) ( or Ester (e.g., Pd(PPhs)s, Pd(dppf)Cl:) (e.g., KaCO3, Cs:C03)
i
! |
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Caption: General scheme for the Suzuki-Miyaura coupling reaction.
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Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Parameter Typical Conditions

Pd(PPhs)a, Pd(dppf)Clz, Pd(OAC)2 with a

Catalyst
phosphine ligand
Catalyst Loading 1-5 mol%
Base K2CO3, K3POs4, Cs2C03, Na2COs
Solvent Toluene, Dioxane, DMF, often with water
Temperature 80-120 °C
Reaction Time 2-24 hours
Yield 60-95% (substrate dependent)

Representative Experimental Protocol: Suzuki-Miyaura Coupling

o To a degassed mixture of 3-Bromo-5-(difluoromethyl)pyridine (1.0 eq), the arylboronic
acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a suitable solvent (e.g., a
4:1 mixture of dioxane and water), the palladium catalyst (e.g., Pd(PPhs)s, 3 mol%) is added.

e The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon)
for 12 hours.

 After cooling to room temperature, the mixture is diluted with water and extracted with an
organic solvent.

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and concentrated under reduced pressure.

e The residue is purified by column chromatography to yield the desired biaryl product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and
an aryl or vinyl halide.
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Caption: General scheme for the Sonogashira coupling reaction.

Table 4: Representative Conditions for Sonogashira Coupling of Bromopyridines

Parameter Typical Conditions

Pd Catalyst Pd(PPhs)2Cl2, Pd(PPhs)a4

Cu Co-catalyst Cul

Catalyst Loading Pd: 1-5 mol%, Cu: 2-10 mol%

Base Triethylamine (EtsN), Diisopropylethylamine
(DIPEA)

Solvent THF, DMF, Toluene

Temperature Room temperature to 80 °C

Reaction Time 2-16 hours

Yield 70-98%

Representative Experimental Protocol: Sonogashira Coupling[3]

e To a solution of 3-Bromo-5-(difluoromethyl)pyridine (1.0 eq) and the terminal alkyne (1.2
eq) in a degassed solvent such as THF or a mixture of THF and triethylamine, the palladium
catalyst (e.g., Pd(PPhs)s, 5 mol%) and copper(l) iodide (10 mol%) are added.
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e The reaction is stirred at room temperature under an inert atmosphere until the starting
material is consumed (monitored by TLC or GC-MS).

e The reaction mixture is filtered through a pad of celite to remove the catalysts, and the filtrate
is concentrated.

e The residue is taken up in an organic solvent, washed with water and brine, dried, and
concentrated.

« Purification by column chromatography affords the alkynylated pyridine.

Buchwald-Hartwig Amination

This reaction is a cornerstone for the synthesis of arylamines, forming a C-N bond between an
aryl halide and an amine.
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Caption: General scheme for the Buchwald-Hartwig amination.

Table 5: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
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Parameter Typical Conditions

Pd Source Pd(OAc)2, Pdz(dba)s

Ligand BINAP, Xantphos, XPhos, SPhos
Catalyst Loading 1-5 mol%

Base NaOt-Bu, KOt-Bu, Cs2CO0s3, K3POa4
Solvent Toluene, Dioxane, THF
Temperature 80-110 °C

Reaction Time 4-24 hours

Yield 65-95%

Representative Experimental Protocol: Buchwald-Hartwig Amination[4]

o Areaction vessel is charged with the palladium source (e.g., Pdz(dba)s, 2 mol%), a suitable
phosphine ligand (e.g., BINAP, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4
eq) under an inert atmosphere.

e A solution of 3-Bromo-5-(difluoromethyl)pyridine (1.0 eq) and the amine (1.2 eq) in an
anhydrous, degassed solvent like toluene is added.

e The mixture is heated to 100 °C for 16 hours.

 After cooling, the reaction is quenched with water, and the product is extracted with an
organic solvent.

e The organic layer is washed, dried, and concentrated.

e The crude product is purified by column chromatography.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, creating
a new C-C bond.
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Caption: General scheme for the Heck reaction.

Table 6: Representative Conditions for Heck Reaction of Bromopyridines

Parameter Typical Conditions
Catalyst Pd(OAc)2, PdClz, Pd(PPhs)a
Ligand PPhs, P(o-tol)s (often optional)
Catalyst Loading 1-5 mol%

Base EtsN, NaOAc, K2COs

Solvent DMF, Acetonitrile, Toluene
Temperature 100-140 °C

Reaction Time 6-48 hours

Yield 50-90%

Representative Experimental Protocol: Heck Reaction

o A mixture of 3-Bromo-5-(difluoromethyl)pyridine (1.0 eq), the alkene (1.5 eq), a palladium
catalyst (e.g., Pd(OAc)2, 2 mol%), and a base (e.g., triethylamine, 2.0 eq) in a polar aprotic
solvent like DMF is prepared in a sealed tube.

« If required, a phosphine ligand is added.
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The mixture is degassed and heated to 120 °C for 24 hours.

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

The organic extracts are washed, dried, and concentrated.

The product is purified by column chromatography.

Conclusion

3-Bromo-5-(difluoromethyl)pyridine is a highly valuable and versatile building block for
organic synthesis. Its utility is primarily derived from the presence of a reactive bromine atom,
which can be readily functionalized through a variety of palladium-catalyzed cross-coupling
reactions, and the difluoromethyl group, which can impart desirable properties to the target
molecules. This guide provides a comprehensive overview of its properties, a plausible
synthetic route, and representative protocols for its application in key synthetic transformations,
highlighting its potential for the development of novel pharmaceuticals and agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1330949?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

